(5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione (5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0903389
InChI: InChI=1S/C18H13ClN2O6S/c1-26-14-7-10(13(21(24)25)9-15(14)27-2)8-16-17(22)20(18(23)28-16)12-5-3-11(19)4-6-12/h3-9H,1-2H3/b16-8-
SMILES: COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC
Molecular Formula: C18H13ClN2O6S
Molecular Weight: 420.8 g/mol

(5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC0903389

Molecular Formula: C18H13ClN2O6S

Molecular Weight: 420.8 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C18H13ClN2O6S
Molecular Weight 420.8 g/mol
IUPAC Name (5Z)-3-(4-chlorophenyl)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C18H13ClN2O6S/c1-26-14-7-10(13(21(24)25)9-15(14)27-2)8-16-17(22)20(18(23)28-16)12-5-3-11(19)4-6-12/h3-9H,1-2H3/b16-8-
Standard InChI Key AVBGCXHFLKQPEP-PXNMLYILSA-N
Isomeric SMILES COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC
SMILES COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC
Canonical SMILES COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator